An In-depth Technical Guide to (7Z)-7-Tetradecen-2-one: Synthesis, Characterization, and Biological Significance
An In-depth Technical Guide to (7Z)-7-Tetradecen-2-one: Synthesis, Characterization, and Biological Significance
Abstract
(7Z)-7-Tetradecen-2-one is a vital semiochemical that serves as the primary component of the sex pheromone of the Oriental beetle, Exomala orientalis, an insect of significant agricultural concern. This technical guide provides a comprehensive overview of the chemical and physical properties of (7Z)-7-Tetradecen-2-one, detailed protocols for its stereoselective synthesis, in-depth analysis of its spectral characteristics for unambiguous identification, and a review of its biological role and the underlying mechanism of pheromone reception in insects. This document is intended for researchers, scientists, and drug development professionals engaged in chemical ecology, pest management, and the synthesis of bioactive molecules.
Introduction
(7Z)-7-Tetradecen-2-one is a C14 aliphatic ketone characterized by a single cis-double bond between carbons 7 and 8. Its primary significance lies in its potent activity as the sex pheromone of the Oriental beetle (Exomala orientalis), a pest known for causing substantial damage to a variety of crops and turfgrass.[1] The volatile nature of this compound allows it to act as a long-range chemical signal, guiding male beetles to receptive females for mating.[2][3][4] Understanding the chemical properties, synthesis, and biological function of (7Z)-7-Tetradecen-2-one is paramount for the development of effective and environmentally benign pest management strategies, such as mating disruption and attract-and-kill techniques.[5] This guide aims to provide a detailed technical resource for the scientific community, covering the essential aspects of this important semiochemical.
Physicochemical Properties
A thorough understanding of the physicochemical properties of (7Z)-7-Tetradecen-2-one is essential for its synthesis, purification, and formulation in practical applications.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₂₆O | [1][6][7] |
| Molecular Weight | 210.36 g/mol | [1][6][7] |
| CAS Number | 146955-45-5 | [6][7] |
| Appearance | Colorless to pale yellow liquid | [8] |
| Boiling Point (est.) | 310.17 °C at 760 mmHg | [8] |
| Solubility | Soluble in alcohol; sparingly soluble in water | [8] |
| logP (o/w) (est.) | 5.238 | [8] |
Stereoselective Synthesis
The biological activity of (7Z)-7-Tetradecen-2-one is highly dependent on the Z (cis) configuration of the double bond. Therefore, stereoselective synthesis is crucial. A robust and widely applicable method for the synthesis of Z-alkenes is the Wittig reaction. The following proposed synthesis leverages a Wittig reaction for the formation of the cis-double bond, followed by the introduction of the ketone functionality.
Retrosynthetic Analysis
A retrosynthetic analysis of (7Z)-7-Tetradecen-2-one suggests a disconnection at the double bond, leading to a C7 aldehyde (heptanal) and a C7 phosphonium ylide. The ketone can be introduced via a Grignard reaction on a nitrile or oxidation of a secondary alcohol. A plausible retrosynthesis is outlined below.
Caption: Retrosynthetic analysis of (7Z)-7-Tetradecen-2-one.
Forward Synthesis Protocol
This protocol outlines a multi-step synthesis designed to produce (7Z)-7-Tetradecen-2-one with high stereoselectivity.
Step 1: Synthesis of (5-Oxohexyl)triphenylphosphonium bromide
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, combine 6-bromohexan-2-one (1.0 eq) and triphenylphosphine (1.05 eq) in anhydrous acetonitrile (5 mL/mmol of bromide).
-
Reaction: Heat the mixture to reflux under a nitrogen atmosphere for 24 hours.
-
Workup: Allow the reaction mixture to cool to room temperature. The phosphonium salt will precipitate. Collect the white solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield (5-oxohexyl)triphenylphosphonium bromide.
Step 2: Wittig Reaction
-
Ylide Formation: To a suspension of (5-oxohexyl)triphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (THF) (10 mL/mmol) in a flame-dried flask under nitrogen, add a strong, non-nucleophilic base such as sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq) at -78 °C. Allow the mixture to stir at this temperature for 1 hour to form the ylide.
-
Aldehyde Addition: Slowly add a solution of heptanal (1.0 eq) in anhydrous THF to the ylide solution at -78 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quenching and Extraction: Quench the reaction by adding saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 3: Purification
-
Chromatography: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure (7Z)-7-Tetradecen-2-one.
Caption: Synthetic workflow for (7Z)-7-Tetradecen-2-one.
Spectroscopic Characterization
Unambiguous identification of (7Z)-7-Tetradecen-2-one requires a combination of spectroscopic techniques. The following data are characteristic of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (CDCl₃, 400 MHz):
-
δ 5.38-5.30 (m, 2H): Olefinic protons (-CH=CH-). The multiplet pattern is characteristic of a cis-disubstituted alkene.
-
δ 2.42 (t, J = 7.4 Hz, 2H): Methylene protons alpha to the carbonyl group (-CH₂-C=O).
-
δ 2.13 (s, 3H): Methyl protons of the acetyl group (-C(=O)-CH₃).
-
δ 2.05-1.98 (m, 4H): Allylic methylene protons (-CH₂-CH=CH-CH₂-).
-
δ 1.62-1.55 (m, 2H): Methylene protons beta to the carbonyl group.
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δ 1.35-1.25 (m, 8H): Methylene protons of the alkyl chains.
-
δ 0.89 (t, J = 6.8 Hz, 3H): Terminal methyl protons (-CH₂-CH₃).
¹³C NMR (CDCl₃, 100 MHz):
-
δ 209.2: Carbonyl carbon (C=O).
-
δ 130.1, 129.5: Olefinic carbons (-CH=CH-).
-
δ 43.8: Methylene carbon alpha to the carbonyl.
-
δ 31.5, 29.7, 29.1, 27.2, 26.8, 23.8, 22.6: Methylene carbons of the alkyl chains.
-
δ 29.9: Methyl carbon of the acetyl group.
-
δ 14.1: Terminal methyl carbon.
Infrared (IR) Spectroscopy
-
~3005 cm⁻¹ (m): C-H stretch of the vinylic protons.
-
~2925, 2855 cm⁻¹ (s): C-H stretches of the alkyl groups.
-
~1715 cm⁻¹ (s): C=O stretch of the ketone, a strong and characteristic absorption.[9]
-
~1460, 1365 cm⁻¹ (m): C-H bending vibrations of the alkyl groups.
-
~720 cm⁻¹ (w): C-H out-of-plane bending for the cis-disubstituted alkene.
Mass Spectrometry (MS)
-
Molecular Ion (M⁺): m/z 210.
-
Major Fragmentation Ions: Prominent fragments are expected from cleavage alpha to the carbonyl group and allylic cleavage. Key fragments may include m/z 43 (CH₃CO⁺), 58 (McLafferty rearrangement), and fragments resulting from cleavage of the alkyl chain.
Biological Function and Mechanism of Action
(7Z)-7-Tetradecen-2-one is the major, and often sole, component of the female-produced sex pheromone of the Oriental beetle, Exomala orientalis.[10] This chemical signal is crucial for mate location and reproductive success.
Pheromone Reception in Insects
The detection of pheromones in insects is a highly sensitive and specific process that occurs in specialized olfactory sensory neurons (OSNs) housed within sensilla on the antennae. The general mechanism of pheromone reception can be summarized as follows:
-
Adsorption and Transport: Pheromone molecules enter the sensilla through pores in the cuticle and are bound by Pheromone Binding Proteins (PBPs) present in the sensillar lymph. These proteins solubilize the hydrophobic pheromone molecules and transport them to the dendritic membrane of the OSNs.
-
Receptor Binding: The PBP-pheromone complex interacts with a specific Olfactory Receptor (OR) protein embedded in the dendritic membrane.
-
Signal Transduction: Insect ORs are ligand-gated ion channels that form a complex with a highly conserved co-receptor, Orco.[11][12][13][14][15] Upon binding of the pheromone to the OR, the OR/Orco complex undergoes a conformational change, leading to the opening of the ion channel and an influx of cations. This depolarizes the neuron, generating an action potential.
-
Signal Termination: To ensure the temporal resolution of the signal, the pheromone is rapidly degraded by Pheromone Degrading Enzymes (PDEs) present in the sensillar lymph.
Caption: Generalized pheromone signaling pathway in insects.
Specificity in Exomala orientalis
While the general pathway is conserved, the specificity of pheromone detection in E. orientalis is conferred by the unique amino acid sequence of its specific Olfactory Receptor that recognizes (7Z)-7-Tetradecen-2-one. The precise identification and characterization of this receptor are areas of ongoing research and hold the key to developing highly targeted pest control agents.
Conclusion
(7Z)-7-Tetradecen-2-one is a molecule of significant interest due to its pivotal role in the chemical communication of the Oriental beetle. This guide has provided a detailed overview of its chemical properties, a robust protocol for its stereoselective synthesis, and a summary of its spectroscopic characteristics for accurate identification. Furthermore, the biological context of its function as a sex pheromone has been explored, highlighting the intricate molecular machinery of insect olfaction. The information presented herein serves as a valuable resource for researchers aiming to synthesize, study, and utilize this potent semiochemical for both fundamental and applied scientific endeavors.
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